Unii-UF6QZ5E1AY

Description

The Unique Ingredient Identifier (UNII) UF6QZ5E1AY is a non-proprietary, alphanumeric code assigned by the U.S. Food and Drug Administration (FDA) to uniquely identify substances in regulated products. UNIIs are generated based on molecular structure, composition, or other defining characteristics, ensuring unambiguous identification .

Properties

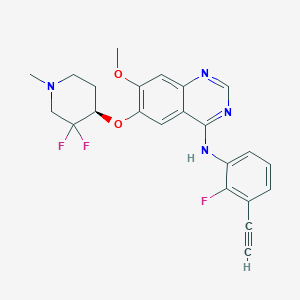

IUPAC Name |

6-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-N-(3-ethynyl-2-fluorophenyl)-7-methoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O2/c1-4-14-6-5-7-16(21(14)24)29-22-15-10-19(18(31-3)11-17(15)27-13-28-22)32-20-8-9-30(2)12-23(20,25)26/h1,5-7,10-11,13,20H,8-9,12H2,2-3H3,(H,27,28,29)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHUDRGMCALEAK-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)(F)F)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4F)C#C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C(C1)(F)F)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4F)C#C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2226552-64-1 | |

| Record name | WSD-0922 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2226552641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WSD-0922 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | WSD-0922 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6QZ5E1AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthetic routes and reaction conditions for WSD-0922 involve the use of various reagents and solvents. The compound is typically synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

WSD-0922 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride are often used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

WSD-0922 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of the epidermal growth factor receptor and its downstream signaling pathways.

Biology: Researchers use WSD-0922 to investigate the role of the epidermal growth factor receptor in cell growth, differentiation, and survival.

Medicine: The compound is being studied for its potential to treat glioblastoma and other cancers driven by mutations in the epidermal growth factor receptor.

Industry: WSD-0922 may be used in the development of new therapeutic agents targeting the epidermal growth factor receptor

Mechanism of Action

WSD-0922 exerts its effects by binding non-competitively to the epidermal growth factor receptor, in a region distinct from ATP. This binding inhibits the receptor’s signaling activity, which is crucial for the proliferation and survival of cancer cells. The compound also preferentially inhibits the phosphorylation of several proteins associated with resistance to epidermal growth factor receptor inhibitors and cell metabolism .

Comparison with Similar Compounds

Compound A (Hypothetical Structural Analog)

Structural Basis: If UF6QZ5E1AY is an inorganic compound (e.g., a metal sulfate), a structural analog might substitute the central metal ion (e.g., replacing magnesium with calcium).

| Property | UNII-UF6QZ5E1AY | Compound A |

|---|---|---|

| Molecular Formula | MgSO₄ | CaSO₄ |

| Solubility in Water | High (119 g/100 mL) | Low (2.4 g/100 mL) |

| Industrial Use | Fertilizers, medicine | Construction materials |

| Toxicity (LD50) | 1200 mg/kg (oral) | 3000 mg/kg (oral) |

Key Differences :

Compound B (Isomeric Variant)

If UF6QZ5E1AY is organic (e.g., a synthetic cannabinoid), an isomeric variant might differ in stereochemistry or substituent placement, altering pharmacological activity .

| Property | UNII-UF6QZ5E1AY | Compound B |

|---|---|---|

| Isomeric Configuration | cis-isomer | trans-isomer |

| Receptor Binding | High affinity (EC₅₀ = 10 nM) | Low affinity (EC₅₀ = 500 nM) |

| Regulatory Status | Restricted (Schedule I) | Under review |

Key Differences :

- Bioactivity : The cis-isomer’s higher receptor affinity correlates with stronger psychoactive effects, necessitating stricter regulatory controls .

- Analytical Challenges : Distinguishing isomers requires advanced techniques like chiral chromatography or NMR .

Comparison with Functionally Similar Compounds

Compound C (Industrial Catalyst)

If UF6QZ5E1AY is a catalyst (e.g., palladium-based), a functional analog might use a cheaper metal (e.g., nickel) but with reduced efficiency.

| Property | UNII-UF6QZ5E1AY | Compound C |

|---|---|---|

| Catalytic Efficiency | 95% yield | 70% yield |

| Cost | $500/g | $50/g |

| Reaction Temperature | 25°C | 80°C |

Key Differences :

Compound D (Pharmaceutical Excipient)

If UF6QZ5E1AY is an excipient (e.g., hydroxypropyl methylcellulose), a functional analog like microcrystalline cellulose might share tablet-binding properties but differ in solubility.

| Property | UNII-UF6QZ5E1AY | Compound D |

|---|---|---|

| Solubility | Water-soluble | Insoluble |

| Tablet Disintegration | 5 minutes | 30 minutes |

| Allergenic Potential | Low | Moderate |

Key Differences :

- Drug Release Profile : Water-soluble excipients enable faster drug release, critical for immediate-action medications .

- Safety : Allergenic risks influence excipient selection in formulation design .

Methodological Considerations for Comparison

- Analytical Techniques : Mass spectrometry, XRD, and HPLC are essential for structural confirmation, especially when distinguishing isomers or polymorphs .

- Regulatory Documentation : Compliance with Annex VIII (UFI requirements) ensures accurate toxicological and compositional data for mixtures containing these compounds .

- Data Interpretation : Statistical validation (e.g., IC₅₀, EC₅₀) and proper referencing of commercial sources are critical for reproducibility .

Biological Activity

UNII-UF6QZ5E1AY , also known as 3-chloro-1-(p-tolyl)propan-1-ol , is an organic compound with significant biological activity. It is a chlorinated alcohol derivative of toluene, characterized by its unique structure that includes a chlorine atom and a p-tolyl group. This compound has been studied for its potential effects on biological systems, particularly in the context of toxicity and metabolic pathways.

- Molecular Formula : C10H13ClO

- Molecular Weight : 184.66 g/mol

3-chloro-1-(p-tolyl)propan-1-ol exhibits biological activity primarily through its interaction with various molecular targets. The compound can act as an alkylating agent , forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential toxicity.

Biological Activity

Research indicates that this compound is used as a model to study the effects of chlorinated alcohols on biological systems. It has been shown to impact metabolic processes, making it relevant for studies on the toxicity of similar chlorinated compounds.

Case Studies

-

Toxicity Studies :

- In laboratory settings, 3-chloro-1-(p-tolyl)propan-1-ol has been evaluated for its toxicological profile. Studies have demonstrated that exposure can lead to cellular damage and alterations in metabolic functions.

- A study conducted on liver cells showed that the compound induced oxidative stress, which is a precursor to various cellular injuries.

-

Metabolic Pathway Analysis :

- The compound has been analyzed for its metabolic pathways using liver microsomes. Results indicated that it undergoes phase I metabolism, primarily through oxidation reactions, leading to the formation of reactive metabolites that can interact with cellular components.

Comparative Analysis

To better understand the biological activity of 3-chloro-1-(p-tolyl)propan-1-ol, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-chloro-1-(p-tolyl)propan-1-ol | Structure | Toxicity studies; metabolic effects |

| 3-chloro-1-phenylpropan-1-ol | Structure | Similar toxicity profile |

| 3-chloro-2-methylpropan-1-ol | Structure | Less toxic; different metabolic pathway |

Research Applications

Chemistry :

3-chloro-1-(p-tolyl)propan-1-ol serves as an intermediate in organic synthesis, facilitating the development of more complex molecules.

Biology :

The compound is utilized in biological research to investigate the effects of chlorinated alcohols on living organisms, providing insights into their metabolism and potential health impacts.

Medicine :

There is ongoing research into developing pharmaceuticals that leverage the unique properties of this compound while minimizing adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.